
1-Propylpyridin-1-ium;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propylpyridin-1-ium;hydrobromide is a chemical compound with the molecular formula C8H12BrN. It is a quaternary ammonium salt derived from pyridine, where the nitrogen atom is bonded to a propyl group and a bromide ion. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
1-Propylpyridin-1-ium;hydrobromide can be synthesized through several methods. One common synthetic route involves the alkylation of pyridine with propyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of this compound . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Propylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Propylpyridin-1-ium;hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 1-Propylpyridin-1-ium;hydrobromide involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cellular functions. The compound’s effects are mediated through its ability to form ionic bonds and participate in various biochemical reactions .
Comparación Con Compuestos Similares
1-Propylpyridin-1-ium;hydrobromide can be compared with other similar compounds, such as:
1-Methylpyridin-1-ium;chloride: Similar structure but with a methyl group instead of a propyl group and a chloride ion instead of a bromide ion.
1-Ethylpyridin-1-ium;iodide: Similar structure but with an ethyl group instead of a propyl group and an iodide ion instead of a bromide ion.
1-Butylpyridin-1-ium;fluoride: Similar structure but with a butyl group instead of a propyl group and a fluoride ion instead of a bromide ion.
The uniqueness of this compound lies in its specific combination of the propyl group and bromide ion, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C8H13BrN+ |
|---|---|
Peso molecular |
203.10 g/mol |
Nombre IUPAC |
1-propylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C8H12N.BrH/c1-2-6-9-7-4-3-5-8-9;/h3-5,7-8H,2,6H2,1H3;1H/q+1; |
Clave InChI |
SAORNRFCWXEYSW-UHFFFAOYSA-N |
SMILES canónico |
CCC[N+]1=CC=CC=C1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


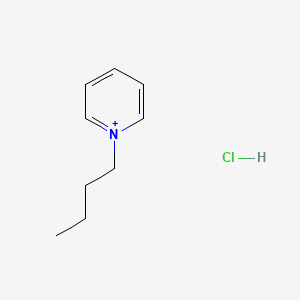
![2-(Chloromethyl)-4,7-dimethylbenzo[d]thiazole](/img/structure/B12818191.png)
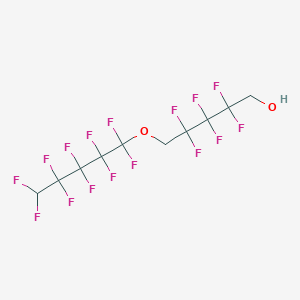


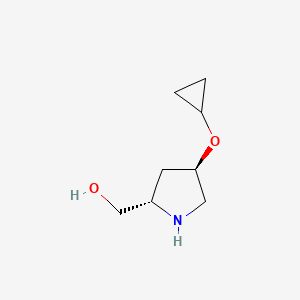

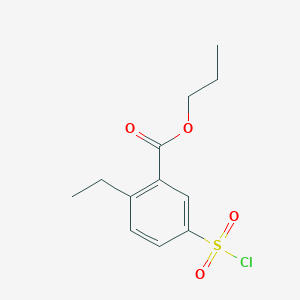
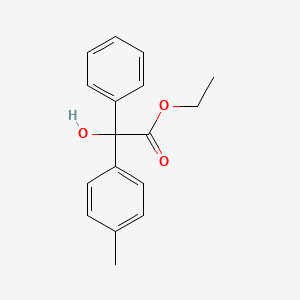
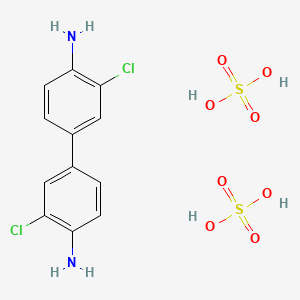
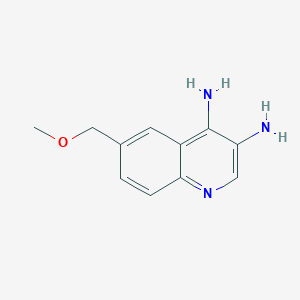
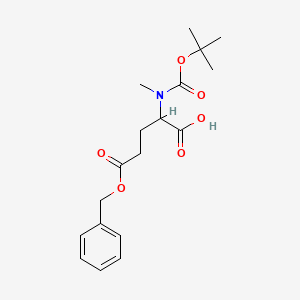

![2-Chloro-7-fluoro-5-methoxy-1H-benzo[d]imidazole](/img/structure/B12818282.png)
